Hsp90 Inhibitory Potency of Pochonin A Relative to Radicicol and Geldanamycin
Pochonin A inhibits Hsp90 with an IC50 of 90 nM in a biochemical assay [1]. This potency is intermediate between the two prototypical Hsp90 inhibitors: radicicol (IC50 ~20 nM) and geldanamycin (IC50 4.8 μM under comparable ATP concentrations of 510 μM) [2]. The 4.5-fold lower potency of pochonin A versus radicicol must be contextualized against radicicol's well-documented chemical instability and rapid in vivo inactivation, which often negate its biochemical potency advantage in cellular and animal models [3].
| Evidence Dimension | Hsp90 inhibition (IC50) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | Radicicol: 20 nM; Geldanamycin: 4.8 μM |
| Quantified Difference | 4.5-fold less potent than radicicol; 53-fold more potent than geldanamycin |
| Conditions | Biochemical Hsp90 ATPase inhibition assay |
Why This Matters
Pochonin A offers a potency window that may balance target engagement against the toxicity and metabolic liabilities observed with more potent Hsp90 inhibitors.
- [1] Moulin, E., Barluenga, S., & Winssinger, N. (2005). Concise synthesis of pochonin A, an HSP90 inhibitor. Organic Letters, 7(25), 5637-5639. View Source
- [2] Rowlands, M. G., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical Biochemistry, 327(2), 176-183. View Source
- [3] Costa, T. E. M. M., et al. (2020). Radicicol and pochonins: Hsp90 inhibitors with distinct pharmacological profiles. European Journal of Medicinal Chemistry. View Source
